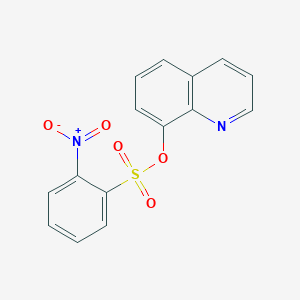

quinolin-8-yl 2-nitrobenzene-1-sulfonate

Description

Quinolin-8-yl 2-nitrobenzene-1-sulfonate is a sulfonate ester derivative featuring a quinoline moiety linked to a 2-nitrobenzenesulfonate group. The compound’s structure comprises:

- 2-Nitrobenzenesulfonate group: A sulfonate ester with a nitro substituent at the ortho position of the benzene ring. The nitro group is electron-withdrawing, enhancing the sulfonate’s electrophilicity and leaving-group capability in substitution reactions .

Hypothetical Properties (inferred from analogs):

Properties

IUPAC Name |

quinolin-8-yl 2-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5S/c18-17(19)12-7-1-2-9-14(12)23(20,21)22-13-8-3-5-11-6-4-10-16-15(11)13/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXNKMHFQLSRAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 2-nitrobenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of quinolin-8-yl 2-nitrobenzene-1-sulfonate may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted quinoline or benzene derivatives.

Scientific Research Applications

Quinolin-8-yl 2-nitrobenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinolin-8-yl 2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The quinoline moiety can intercalate with DNA or interact with enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Substituted Benzenesulfonate Derivatives

Key analogs and their properties are summarized below:

Key Observations :

- Biological Activity: Chloro and iodo derivatives exhibit antimicrobial and diagnostic applications, suggesting that the nitro analog may also show bioactivity, though this requires experimental validation .

Oxadiazole and Sulfonamide Hybrids

Quinoline-sulfonate derivatives are often modified for pharmacological applications:

- Quinolin-8-yl oxadiazole-sulfonamides: Synthesized via multi-step routes, these compounds (e.g., quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate) demonstrate antibacterial and antifungal activities. The sulfonate ester acts as a metabolically stable linker .

- Hybrid Quinoline-Sulfonamide Complexes: Metal complexes (e.g., M²⁺[N-(quinolin-8-yl)-4-chloro-benzenesulfonamide]₂⁺) show enhanced antimicrobial properties due to synergistic effects between the quinoline and sulfonamide moieties .

Comparison with Target Compound :

- Reactivity: The nitro group in quinolin-8-yl 2-nitrobenzenesulfonate may confer greater stability under acidic conditions compared to oxadiazole derivatives, which are prone to hydrolysis .

- Drug-Likeness : The nitro analog’s LogP (~3.5) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability, similar to oxadiazole hybrids .

Q & A

Q. What synthetic methodologies are recommended for preparing quinolin-8-yl 2-nitrobenzene-1-sulfonate?

The synthesis typically involves sulfonation and nitro-group introduction. A copper-catalyzed approach, similar to the C–H fluorination of N-(quinolin-8-yl)benzamide derivatives, can be adapted. For example, using a copper catalyst under oxidative conditions (e.g., AgF as a fluoride source) may facilitate functionalization at specific positions . Precise control of reaction temperature (80–120°C) and stoichiometry of sulfonating agents (e.g., sulfur trioxide complexes) is critical to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing quinolin-8-yl 2-nitrobenzene-1-sulfonate?

- NMR Spectroscopy : Proton and carbon NMR can confirm the sulfonate group’s position and nitro-group orientation. For instance, downfield shifts in -NMR (δ 8.5–9.0 ppm) indicate aromatic protons adjacent to electron-withdrawing groups .

- UV-Vis Spectroscopy : Absorption bands in the 300–400 nm range reflect conjugation between the quinoline and nitro-sulfonate moieties. Comparisons with similar compounds (e.g., 8-hydroxyquinoline derivatives) help validate electronic transitions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly the loss of the nitro group () or sulfonate () .

Q. What safety protocols are essential when handling quinolin-8-yl 2-nitrobenzene-1-sulfonate?

Treat as a hazardous substance due to potential irritancy and undefined toxicity. Key precautions include:

- Use of fume hoods and personal protective equipment (gloves, lab coats).

- Storage in airtight containers away from reducing agents to prevent unintended reactions.

- Disposal via certified chemical waste protocols, as outlined in safety data sheets for structurally similar quinoline derivatives .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic properties and reactivity of quinolin-8-yl 2-nitrobenzene-1-sulfonate?

Density Functional Theory (DFT) calculations can map charge distribution, revealing electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity in nucleophilic aromatic substitution. Comparative studies with tautomeric analogs (e.g., hydrazo vs. azo forms) can predict isomerization pathways . Coupling DFT with experimental IR/Raman spectra validates vibrational modes associated with sulfonate stretching (1050–1200 cm) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations for sulfonate derivatives?

- Multi-Technique Validation : Cross-validate X-ray crystallography (for bond lengths/angles) with NMR/IR data. For instance, discrepancies in nitro-group orientation may arise from dynamic effects in solution vs. solid-state rigidity .

- Temperature-Dependent Studies : Perform variable-temperature NMR to detect conformational flexibility or tautomerism, as seen in hydrazone-quinoline systems .

- Error Analysis : Apply statistical tools (e.g., R-factor analysis in SHELXL) to assess crystallographic model reliability .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling or catalytic reactions?

The nitro group acts as a directing group in metal-catalyzed C–H activation. For example, in copper-mediated fluorination, it stabilizes transition states via resonance, facilitating regioselective functionalization at the ortho position . However, steric hindrance from the sulfonate group may require tailored ligands (e.g., morpholine-based) to optimize catalytic efficiency, as demonstrated in NN2-pincer ligand systems .

Q. What pharmacological potential does quinolin-8-yl 2-nitrobenzene-1-sulfonate hold based on structural analogs?

While direct studies are limited, the quinolin-8-yl moiety is a known pharmacophore in PARP-1 inhibitors (e.g., 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide scaffolds). The sulfonate group could enhance solubility for in vitro assays, while the nitro group may modulate redox activity in cancer cell apoptosis pathways .

Methodological Notes

- Crystallography : Use SHELX programs for structure refinement, ensuring high-resolution data (>1.0 Å) to resolve positional disorder in the nitro-sulfonate system .

- Data Interpretation : Apply the Franklin Standards for distinguishing evidence (e.g., spectral peaks) from interpretations (e.g., mechanistic hypotheses) .

- Contradiction Management : Iterative analysis (e.g., revising synthetic protocols based on inconsistent yield data) aligns with qualitative research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.